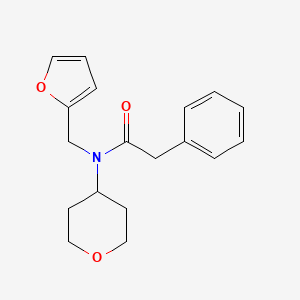

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic acetamide derivative characterized by a central acetamide core substituted with a phenyl group, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl moiety. The furan ring (a five-membered oxygen-containing heterocycle) and the tetrahydro-2H-pyran group (a six-membered oxygen-containing saturated ring) are common in bioactive molecules due to their influence on solubility, metabolic stability, and target interactions .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-18(13-15-5-2-1-3-6-15)19(14-17-7-4-10-22-17)16-8-11-21-12-9-16/h1-7,10,16H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGENPPVRVVHREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrofuran derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The furan-2-ylmethyl group in the target compound is shared with the anti-exudative triazole-sulfanyl acetamide and a pyrimidinone-linked analogue . Furan rings enhance π-π stacking and metabolic stability but may reduce aqueous solubility compared to pyran or morpholine groups. The tetrahydro-2H-pyran-4-yl group, seen in the target and compound 1421848-11-4 , is a saturated ether ring that improves pharmacokinetic properties (e.g., oral bioavailability) by balancing lipophilicity and hydrogen-bonding capacity .

Biological Implications :

- The anti-exudative activity of the triazole-sulfanyl acetamide highlights the role of heterocycles in modulating inflammation. The absence of a triazole or thiazole in the target compound may shift its activity toward alternative targets, such as kinases or GPCRs, common for pyran-containing molecules .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The furan-2-ylmethyl group (LogP ~1.5) increases lipophilicity compared to pyran (LogP ~0.8) but less than phenylpropyl (LogP ~3.2) . This positions the target compound between polar (pyran) and lipophilic (phenylpropyl) analogues.

Metabolic Stability :

- Saturated rings (e.g., tetrahydro-2H-pyran) resist oxidative metabolism better than furan, which is prone to CYP450-mediated oxidation . This may extend the target’s half-life compared to furan-rich analogues like .

Biological Activity

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol. The compound features a complex structure that includes a furan moiety, a phenyl group, and a tetrahydropyran ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent. Below are key findings from the literature:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

2. Analgesic Effects

In animal models, the compound has demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve modulation of pain pathways through inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation.

3. Anticancer Properties

Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes : Inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Receptors : Modulation of pain receptors (e.g., opioid receptors), contributing to its analgesic effects.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Furan + Phenyl | Anti-inflammatory | 15 |

| Compound B | Furan + Tetrahydropyran | Anticancer | 10 |

| This compound | Furan + Phenyl + Tetrahydropyran | Analgesic, Anti-inflammatory, Anticancer | 8 |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Inflammation : A study involving murine models demonstrated that treatment with the compound significantly reduced paw edema compared to control groups.

- Case Study on Cancer Cell Lines : In vitro assays showed that at concentrations as low as 5 µM, the compound induced apoptosis in breast cancer cells through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.